![molecular formula C11H24O2 B14310123 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 111843-49-3](/img/structure/B14310123.png)
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is an organic compound with a unique structure that features two isopropyl groups attached to a central carbon atom, which is also bonded to two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. Additionally, its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has a similar structure but with phenylene groups instead of isopropyl groups.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with oxirane groups.
Uniqueness
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is unique due to its specific arrangement of isopropyl groups and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
111843-49-3 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C11H24O2/c1-8(2)12-10(11(5,6)7)13-9(3)4/h8-10H,1-7H3 |
InChI Key |
OZSYOQJVVCYFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C(C)(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


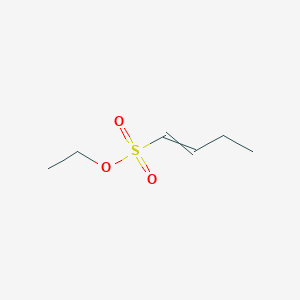
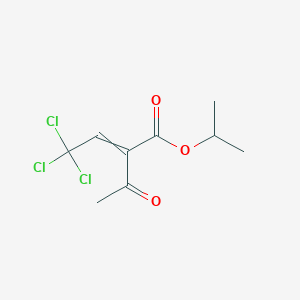
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
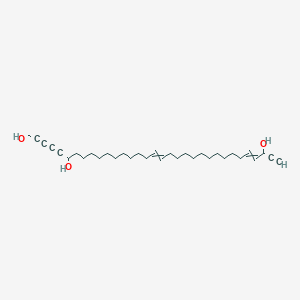
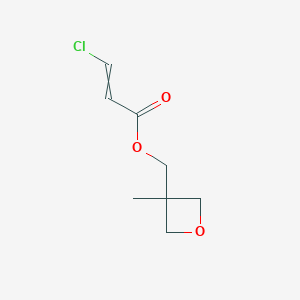
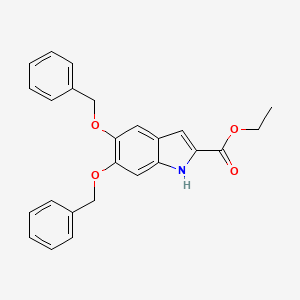
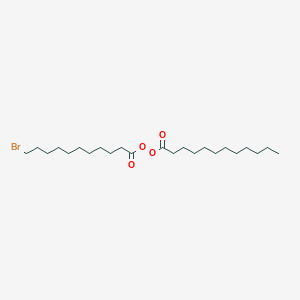
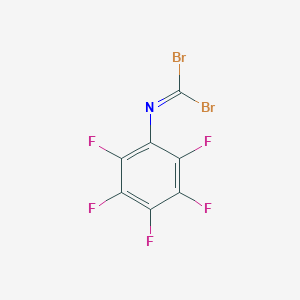

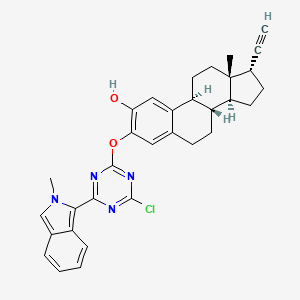
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
